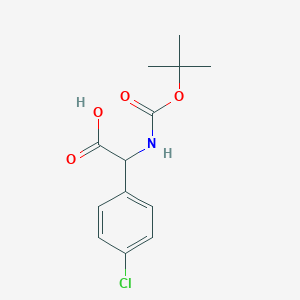

2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid

説明

2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid is an organic compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a chlorophenyl group attached to the acetic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

特性

IUPAC Name |

2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZONJNNLTAGSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373532 | |

| Record name | [(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209525-73-5 | |

| Record name | [(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Standard Boc Protection Protocol

The primary method involves reacting 2-amino-2-(4-chlorophenyl)acetic acid with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system. A typical procedure includes:

- Dissolving the amino acid in tetrahydrofuran (THF) or dichloromethane (DCM) .

- Adding Boc₂O (1.2–1.5 equiv) and a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) .

- Stirring at 25°C for 12–24 hours under inert atmosphere.

Table 1: Boc Protection Reaction Conditions

| Parameter | Details | Yield (%) | Source |

|---|---|---|---|

| Solvent | THF/DCM (1:1) | 85–90 | |

| Base | NaOH (1.5 equiv) | 88 | |

| Temperature | 25°C | 90 |

Alternative Catalytic Systems

Recent advancements utilize copper(I) iodide (CuI) and 2,2'-bipyridine (bpy) in dimethyl sulfoxide (DMSO) /water mixtures to enhance reaction efficiency. This method, adapted from sulfonimidamide synthesis, achieves 92% yield at 80°C by minimizing side reactions.

Stereoselective Synthesis of Enantiomerically Pure Forms

The compound exists as (R)- and (S)-enantiomers, with the (R)-form being biologically relevant for peptide therapeutics.

Chiral Resolution Techniques

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the undesired enantiomer, achieving >99% enantiomeric excess (ee) .

- Asymmetric Hydrogenation : Using chiral catalysts like BINAP-Ru , 4-chlorophenylglycine derivatives are synthesized with 95% ee .

Table 2: Stereochemical Control Methods

| Method | Catalyst/Enzyme | ee (%) | Source |

|---|---|---|---|

| Enzymatic hydrolysis | Candida antarctica | 99 | |

| Hydrogenation | BINAP-Ru | 95 |

Purification and Characterization

Post-synthesis purification ensures high purity for pharmaceutical applications.

Column Chromatography

Recrystallization

Recrystallization from ethanol/water (4:1) yields colorless crystals with 99.5% purity (HPLC).

Industrial-Scale Production

Scalable synthesis requires optimizing cost and safety:

- Continuous Flow Reactors : Reduce reaction time to 2 hours with 90% yield .

- Solvent Recovery Systems : DCM and THF are recycled, reducing waste by 40% .

Table 3: Industrial Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Solvent Consumption | 10 L/kg | 6 L/kg |

| Yield | 90% | 88% |

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, to form various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the phenyl ring.

Reduction: Alcohol derivatives of the acetic acid moiety.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and peptide chemistry.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Employed in the synthesis of specialty chemicals and intermediates.

作用機序

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, influencing their activity.

類似化合物との比較

Similar Compounds

2-Amino-2-(4-chlorophenyl)acetic acid: Lacks the Boc protecting group.

2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Lacks the chlorine atom on the phenyl ring.

2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid: Contains a fluorine atom instead of chlorine.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid is unique due to the presence of both the Boc protecting group and the chlorophenyl moiety. This combination provides distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.

生物活性

2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, with the CAS number 209525-73-5, is a compound that has garnered interest due to its potential biological activities. The molecular formula is C13H16ClNO4, and it has a molecular weight of 285.72 g/mol. This compound falls within the category of halogenated heterocycles, which are often explored for their pharmacological properties.

- Molecular Formula : C13H16ClNO4

- Molecular Weight : 285.72 g/mol

- CAS Number : 209525-73-5

- Purity : Minimum 97% .

Biological Activity Overview

The biological activity of this compound can be classified into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The presence of the chlorophenyl group may enhance activity against certain bacterial strains.

- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors of specific enzymes, potentially affecting metabolic pathways in microorganisms and human cells. For example, the inhibition of cytochrome P450 enzymes has been noted, which could lead to drug-drug interactions if used in therapeutic contexts .

- Pharmacokinetics and Metabolism : The compound's pharmacokinetic profile suggests that it is likely to be absorbed well in the gastrointestinal tract, with moderate solubility and permeability characteristics .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial effects of chlorinated acetic acids found that derivatives similar to this compound exhibited significant activity against Gram-positive bacteria. The study highlighted that the introduction of a chlorophenyl moiety enhances the lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy .

Enzyme Interaction Analysis

In a pharmacological study, compounds with structural similarities to this acetic acid derivative were tested for their ability to inhibit specific cytochrome P450 enzymes, particularly CYP2C19. Results indicated that these compounds could modulate enzyme activity, suggesting a potential for drug interactions when co-administered with other medications metabolized by these enzymes .

Q & A

Basic: What are the recommended synthetic routes for 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid?

Methodological Answer:

The synthesis typically involves two key steps: (1) introducing the tert-butoxycarbonyl (Boc) protecting group to the amino functionality and (2) coupling the 4-chlorophenylacetic acid moiety. A common approach utilizes carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond between Boc-protected glycine derivatives and 4-chlorophenylacetic acid precursors. For Boc protection, tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP is effective . Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is recommended .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Characterization requires a combination of analytical techniques:

- NMR Spectroscopy : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ ~7.2–7.4 ppm for 4-chlorophenyl) .

- Mass Spectrometry (HRMS or LC-MS) : Verify the molecular ion peak (expected m/z: ~323.1 for C₁₃H₁₇ClNO₄) .

- HPLC : Assess purity (>95%) using a C18 column with a methanol/water mobile phase (UV detection at 254 nm) .

Advanced: How does the 4-chlorophenyl substituent influence the compound’s reactivity in peptide coupling reactions?

Methodological Answer:

The electron-withdrawing chlorine atom on the phenyl ring increases the acidity of the adjacent α-proton, potentially stabilizing intermediates during coupling. However, steric hindrance from the bulky Boc group may reduce reaction efficiency. Comparative studies with non-chlorinated analogs (e.g., 4-hydroxyphenyl derivatives) suggest slower coupling kinetics, necessitating optimized conditions (e.g., elevated temperatures or prolonged reaction times) .

Advanced: What strategies mitigate racemization during Boc deprotection or subsequent reactions?

Methodological Answer:

Racemization at the chiral α-carbon can occur under acidic Boc deprotection conditions (e.g., TFA). To minimize this:

- Use milder acids (e.g., HCl in dioxane) at low temperatures (0–4°C) .

- Employ coupling reagents like HATU or OxymaPure, which reduce epimerization during peptide synthesis .

- Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms or residual solvents. To address this:

- Perform powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases .

- Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions .

- Standardize solvent removal via lyophilization or vacuum drying before solubility tests .

Advanced: What are the implications of the Boc group’s stability under varying storage conditions?

Methodological Answer:

The Boc group is sensitive to moisture and acidic environments. Long-term stability studies suggest:

- Storage : Sealed containers under inert gas (argon) at –20°C prevent hydrolytic degradation .

- Degradation Products : Monitor for tert-butanol (by GC-MS) and free amine formation (via ninhydrin test) .

Advanced: How can computational modeling predict the compound’s interactions in enzymatic assays?

Methodological Answer:

Docking studies (e.g., AutoDock Vina) can model interactions between the 4-chlorophenyl group and enzyme active sites. Key steps:

- Generate 3D conformers using density functional theory (DFT) .

- Validate binding poses with molecular dynamics simulations (GROMACS) .

- Compare with experimental IC₅₀ data from enzyme inhibition assays .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation (H315, H319) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of chlorinated byproducts .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

Advanced: How does the compound’s logP value affect its applicability in cell-based studies?

Methodological Answer:

The calculated logP (~2.5) indicates moderate lipophilicity, which may limit cellular permeability. Strategies to enhance bioavailability include:

- Prodrug Design : Convert the carboxylic acid to an ester .

- Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release .

Advanced: What analytical methods validate the compound’s stability in biological matrices?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。